Hydroxy Itraconazole is classified as a triazole antifungal agent. It is primarily derived from Itraconazole, which is widely used in clinical settings to treat systemic fungal infections. The metabolism of Itraconazole occurs mainly through the cytochrome P450 3A4 enzyme, resulting in several metabolites, including Hydroxy Itraconazole, Keto Itraconazole, and N-desalkyl Itraconazole . Hydroxy Itraconazole exhibits antifungal activity and is considered an active metabolite that contributes to the therapeutic effects of its parent compound.
The synthesis of Hydroxy Itraconazole occurs naturally in the body as a metabolic process following the administration of Itraconazole. The primary method involves the hydroxylation of the Itraconazole molecule by cytochrome P450 enzymes. Notably, cytochrome P450 3A4 plays a crucial role in this metabolic transformation, where it introduces a hydroxyl group into the structure of Itraconazole .
Hydroxy Itraconazole retains much of the structural framework of its parent compound, Itraconazole. The molecular formula for Hydroxy Itraconazole is C_35H_38ClN_5O_4S, and it features a triazole ring that is characteristic of this class of antifungal agents.
Hydroxy Itraconazole participates in various chemical reactions primarily related to its pharmacological activity. As an antifungal agent, it acts by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.
The mechanism of action for Hydroxy Itraconazole involves its ability to inhibit key enzymes in the ergosterol biosynthetic pathway. By binding to cytochrome P450 enzymes, it prevents the conversion of lanosterol to ergosterol, leading to alterations in cell membrane structure and function.
Hydroxy Itraconazole exhibits several important physical and chemical properties that influence its behavior as a pharmaceutical agent.
Hydroxy Itraconazole has several important applications in clinical practice:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3